(1S,5R)-3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane;hydrochloride
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Overview
Description
JHW 007 hydrochloride, chemically known as (3-endo)-3-[Bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane hydrochloride, is a high-affinity dopamine uptake inhibitor. It displays a strong affinity for the dopamine transporter, making it a significant compound in the study of dopamine-related processes and disorders .
Mechanism of Action
Target of Action
JHW 007 Hydrochloride primarily targets the Dopamine Transporter (DAT) . The DAT is a protein that plays a crucial role in regulating dopamine levels in the brain by facilitating the reuptake of dopamine from the synapse back into the neurons .
Mode of Action
JHW 007 Hydrochloride acts as a dopamine uptake inhibitor . It displays high affinity for the DAT, meaning it binds to the DAT and inhibits its function . This inhibition prevents the reuptake of dopamine, leading to an increase in the concentration of dopamine in the synaptic cleft .
Biochemical Pathways
The increase in synaptic dopamine levels can affect various biochemical pathways. Dopamine is a key neurotransmitter involved in several pathways, including the reward pathway, motor control, and the regulation of mood . By inhibiting the reuptake of dopamine, JHW 007 Hydrochloride can potentially influence these pathways and their downstream effects .
Pharmacokinetics
As a dopamine uptake inhibitor, it is likely to cross the blood-brain barrier to exert its effects
Result of Action
JHW 007 Hydrochloride has been shown to suppress the effects of cocaine administration in a dose-dependent manner and decrease cocaine and methamphetamine self-administration in rats . This suggests that it may have potential therapeutic applications in the treatment of substance abuse disorders .
Biochemical Analysis
Biochemical Properties
JHW 007 Hydrochloride interacts primarily with the dopamine transporter (DAT), showing a high affinity (K = 25 nM) compared to other neurotransmitter transporters . This interaction inhibits the reuptake of dopamine, leading to increased levels of dopamine in the synaptic cleft .
Cellular Effects
JHW 007 Hydrochloride influences cell function by modulating dopamine signaling. By inhibiting the reuptake of dopamine, it increases the concentration of dopamine in the synaptic cleft, enhancing dopaminergic signaling . This can impact various cellular processes, including cell signaling pathways and gene expression related to dopamine signaling .
Molecular Mechanism
The molecular mechanism of action of JHW 007 Hydrochloride involves binding to the dopamine transporter (DAT) and inhibiting the reuptake of dopamine . This leads to an increase in the concentration of dopamine in the synaptic cleft, enhancing dopaminergic signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, JHW 007 Hydrochloride has been shown to suppress the effects of cocaine administration in a dose-dependent manner . It also decreases cocaine and methamphetamine self-administration in rats .
Dosage Effects in Animal Models
In animal models, the effects of JHW 007 Hydrochloride vary with different dosages . At lower doses, it suppresses the effects of cocaine administration, while at higher doses, it decreases cocaine and methamphetamine self-administration .
Metabolic Pathways
JHW 007 Hydrochloride is involved in the dopamine metabolic pathway, where it interacts with the dopamine transporter (DAT) to inhibit the reuptake of dopamine . This can affect metabolic flux and metabolite levels, particularly those related to dopamine metabolism .
Transport and Distribution
JHW 007 Hydrochloride is transported and distributed within cells via its interaction with the dopamine transporter (DAT) . This interaction can affect its localization or accumulation within cells .
Subcellular Localization
The subcellular localization of JHW 007 Hydrochloride is likely to be in areas where the dopamine transporter (DAT) is present, given its high affinity for this transporter . This could include dopaminergic neurons in the brain, where DAT is highly expressed .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of JHW 007 hydrochloride involves several steps, starting with the preparation of the bicyclic core structure, followed by the introduction of the bis(4-fluorophenyl)methoxy group. The final step involves the formation of the hydrochloride salt. The reaction conditions typically require controlled temperatures and the use of specific solvents to ensure high purity and yield .
Industrial Production Methods: Industrial production of JHW 007 hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: JHW 007 hydrochloride primarily undergoes substitution reactions due to the presence of the methoxy and fluorophenyl groups. These reactions can be catalyzed by various reagents under controlled conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving JHW 007 hydrochloride include strong acids and bases, as well as specific catalysts that facilitate the substitution process. The reactions are typically carried out at controlled temperatures to ensure the desired product formation .
Major Products Formed: The major products formed from the reactions of JHW 007 hydrochloride include various substituted derivatives, which can be used for further studies in medicinal chemistry and pharmacology .
Scientific Research Applications
JHW 007 hydrochloride has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a tool to study dopamine transporter function and its role in various neurological disorders. Additionally, it has been shown to suppress the effects of cocaine and methamphetamine, making it a potential candidate for the development of treatments for substance abuse disorders .
Comparison with Similar Compounds
Similar Compounds:
- R-modafinil
- Cocaine
- Other dopamine transporter inhibitors
Uniqueness: JHW 007 hydrochloride is unique in its ability to inhibit dopamine uptake without exhibiting significant abuse liability, unlike cocaine. It also shows differential effects on D2 autoreceptor neurotransmission compared to other dopamine transporter inhibitors, making it a valuable tool for studying dopamine-related processes and potential therapeutic applications .
Properties
IUPAC Name |
(1S,5R)-3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29F2NO.ClH/c1-2-3-14-27-21-12-13-22(27)16-23(15-21)28-24(17-4-8-19(25)9-5-17)18-6-10-20(26)11-7-18;/h4-11,21-24H,2-3,12-16H2,1H3;1H/t21-,22+,23?; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYMGBAYGRUKNZ-DHWZJIOFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2CCC1CC(C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1[C@@H]2CC[C@H]1CC(C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClF2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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